molecular formula C15H13N3O B1618730 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one CAS No. 74772-59-1

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one

Cat. No.: B1618730
CAS No.: 74772-59-1
M. Wt: 251.28 g/mol
InChI Key: LBRIVXDQCGLBBQ-UHFFFAOYSA-N
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Description

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinazolinone core with an amino group at position 3 and a benzyl group at position 2.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not fully understood yet. It is known that quinazolinone derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Quinazolinone derivatives, such as this compound, have been found to exhibit cytotoxic effects on various types of cells . They have been shown to inhibit the growth of cancer cells, including breast, ovarian, colon, renal, and prostate cancer cells . These compounds exert their effects by influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that quinazolinone derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that quinazolinone derivatives can exhibit anti-inflammatory effects in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that quinazolinone derivatives can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that quinazolinone derivatives can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that quinazolinone derivatives can be directed to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which exhibit different biological activities and properties .

Scientific Research Applications

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-benzylquinazolin-4-one
  • 3-Amino-2-methylquinazolin-4-one
  • 2-Benzyl-3-aminoquinazolin-4-one

Uniqueness

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the amino and benzyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

3-amino-2-benzylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRIVXDQCGLBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340060
Record name 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74772-59-1
Record name 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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